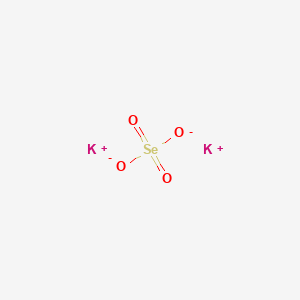
Isowillardiine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isowillardiine is a non-proteinogenic alpha-amino acid.
Aplicaciones Científicas De Investigación
Biosynthesis in Plants : Isowillardiine, along with its isomer willardiine, is synthesized in higher plants. Studies have examined the in vivo and in vitro synthesis of these compounds in various plants, such as peas, and explored the enzymatic activities involved in their production (Murakoshi et al., 1978), (Ahmmad et al., 1984).
Chemical Synthesis and Applications : The chemical synthesis of Isowillardiine has been explored for potential applications as antimetabolites. A study described the synthesis of racemic isowillardiine using a four-component condensation, highlighting its potential in biochemical research (Tsuchida et al., 1980).
Role in Neurobiology and Peptide Chemistry : Isowillardiine, as part of the uracilylalanines family, has been investigated for its role in neurobiology. It acts as a partial agonist of ionotropic glutamate receptors, particularly the non-NMDA receptors. This property has led to the synthesis of analogues and derivatives for exploring receptor structures and potential neurodrugs (Palumbo et al., 2022).
Enzymatic Synthesis in Plants : Further research has explored the enzymatic synthesis of isowillardiine and similar compounds in plants. This includes insights into the multifunctional enzymes involved and their role in plant physiology (Ikegami et al., 1994).
Agricultural Interactions : Isowillardiine also plays a role in agriculture, particularly in interactions with pests like aphids. Studies have looked into its effects on phagostimulation and survival of pests, providing insights into its potential use in pest control (Srivastava et al., 1988).
Propiedades
Número CAS |
21381-33-9 |
|---|---|
Nombre del producto |
Isowillardiine |
Fórmula molecular |
C7H9N3O4 |
Peso molecular |
199.16 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(2,4-dioxo-1H-pyrimidin-3-yl)propanoic acid |
InChI |
InChI=1S/C7H9N3O4/c8-4(6(12)13)3-10-5(11)1-2-9-7(10)14/h1-2,4H,3,8H2,(H,9,14)(H,12,13)/t4-/m0/s1 |
Clave InChI |
AZSWUZQIIMMKOZ-BYPYZUCNSA-N |
SMILES isomérico |
C1=CNC(=O)N(C1=O)C[C@@H](C(=O)O)N |
SMILES |
C1=CNC(=O)N(C1=O)CC(C(=O)O)N |
SMILES canónico |
C1=CNC(=O)N(C1=O)CC(C(=O)O)N |
Otros números CAS |
21381-33-9 |
Sinónimos |
eta-(2,4-dihydroxypyrimidin-3-yl)alanine isowillardiine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,4-bis-[N,N'-di-(carboxymethyl)-aminomethyl]fluorescein](/img/structure/B1202913.png)







